molecular formula C21H29ClN4O6 B8087036 D-Ala-Lys-AMCA hydrochloride

D-Ala-Lys-AMCA hydrochloride

Cat. No.: B8087036
M. Wt: 468.9 g/mol
InChI Key: CUYFZQGMNMFDIC-KKJWGQAZSA-N
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Description

D-Ala-Lys-AMCA hydrochloride (CAS 2703746-41-0) is a fluorescent dipeptide probe widely used to study proton-coupled oligopeptide transporter 1 (PEPT1) activity. Its molecular formula is C₂₁H₂₉ClN₄O₆ (MW: 468.93), and it emits blue fluorescence (excitation: 350 nm, emission: 460 nm) upon cellular uptake .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Ala-Lys-AMCA hydrochloride involves the coupling of D-alanine (D-Ala) and lysine (Lys) with 7-amino-4-methylcoumarin-3-acetic acid (AMCA). The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions: D-Ala-Lys-AMCA hydrochloride primarily undergoes substitution reactions due to the presence of amino and carboxyl groups. These reactions are facilitated by reagents like DCC and NHS, which activate the carboxyl group for nucleophilic attack by the amino group .

Common Reagents and Conditions:

    Coupling Reagents: DCC, NHS

    Solvents: DMF, DMSO

    Conditions: Controlled temperature (0-25°C), pH (7-9)

Major Products: The major product formed from these reactions is the peptide bond between D-alanine and lysine, resulting in the formation of this compound .

Scientific Research Applications

D-Ala-Lys-AMCA is primarily utilized to characterize PEPT1-specific substrates or inhibitors. It has been shown to be effectively transported into liver cancer cells and Caco-2 cells, which are frequently used as models for intestinal absorption studies.

Key Findings:

  • Transport Studies: D-Ala-Lys-AMCA can be taken up by enterocytes throughout the murine small intestine, with uptake decreasing from the top to the base of the villi .
  • Competitive Inhibition: Studies have demonstrated that the uptake of D-Ala-Lys-AMCA can be inhibited by various compounds, including beta-lactams and angiotensin-converting enzyme inhibitors, indicating its specificity for PEPT1 .

Characterization of Transport Mechanisms

D-Ala-Lys-AMCA is instrumental in studying the transport dynamics of peptides across intestinal and cellular membranes. It has been employed in ex vivo assays to visualize peptide transport mechanisms in murine models.

Study Methodology Findings
Ex Vivo Uptake StudiesUtilized D-Ala-Lys-AMCA to assess transport across the murine intestineConfirmed accumulation in enterocytes; demonstrated competitive inhibition by known PEPT1 substrates
Fluorescence AnalysisAnalyzed uptake in liver cancer cells and Caco-2 cellsEstablished that D-Ala-Lys-AMCA is effectively transported into these cell types

Drug Delivery Systems

The compound is being explored for targeted drug delivery applications, particularly in cancer therapy. Its ability to selectively target PEPT1-expressing tumors presents opportunities for developing novel therapeutic strategies.

  • Case Study: A study highlighted the specific expression of PEPT1 in primary hepatocarcinoma, suggesting that D-Ala-Lys-AMCA could facilitate tumor-targeted therapies .

Future Directions and Research Opportunities

As research continues, D-Ala-Lys-AMCA may play a pivotal role in developing new drug delivery systems that exploit PEPT1-mediated transport. Future studies could focus on:

  • Investigating the potential of D-Ala-Lys-AMCA as a carrier for therapeutic agents.
  • Exploring its use in combination with other drugs to enhance absorption and efficacy.
  • Assessing its role in other physiological systems beyond the gastrointestinal tract.

Mechanism of Action

D-Ala-Lys-AMCA hydrochloride exerts its effects by being a substrate for PEPT1 transporters. These transporters facilitate the uptake of the compound into cells, where it emits blue fluorescence. This fluorescence can be measured to determine the efficiency of transport and the specificity of the transporter .

Comparison with Similar Compounds

The following table compares D-Ala-Lys-AMCA hydrochloride with structurally or functionally related compounds:

Property This compound beta-Ala-Lys-Nε-AMCA Gly-Sar (Glycylsarcosine) FITC-Cystine
Molecular Weight 468.93 Not specified (similar structure) 190.2 (unlabeled) ~500 (FITC conjugate)
Transporter Target PEPT1 PepT2 PEPT1/PEPT2 Cystine transporters (e.g., SLC7A11)
Fluorescence Blue (Ex: 350 nm, Em: 460 nm) Fluorescent (specific wavelengths N/A) Non-fluorescent (³H-labeled variants) Green (Ex: 495 nm, Em: 519 nm)
Cellular Uptake Prostate cancer cells (PC-3, LNCaP), Caco-2, liver cancer cells Astrocytes, glial cells Intestinal, renal epithelia Intestinal epithelial cells (IECs)
Inhibition Ser-Leu (10 mM) Bestatin, arphamenine A/B Competitive dipeptides (e.g., Gly-Pro) N/A
Research Applications Cancer therapy, nutrient transport Neuroglial peptide transport Baseline PEPT1/PEPT2 activity Cystine uptake in enterocytes

Key Findings:

Specificity for PEPT1: D-Ala-Lys-AMCA is selective for PEPT1, unlike beta-Ala-Lys-Nε-AMCA, which targets PepT2 in astrocytes . In contrast to Gly-Sar (a non-fluorescent substrate), D-Ala-Lys-AMCA enables real-time visualization of transport .

Functional Insights :

  • D-Ala-Lys-AMCA uptake correlates with PEPT1 expression levels in prostate cancer cells; its inhibition suppresses cancer growth .
  • In MafΔIEC mice , reduced D-Ala-Lys-AMCA uptake aligns with downregulated Slc15a1 (PEPT1), highlighting its role in nutrient absorption .

Fluorescence Advantages: Unlike FITC-Cystine (used for amino acid transport), D-Ala-Lys-AMCA’s blue fluorescence avoids spectral overlap with GFP/RFP tags in co-localization studies .

Limitations:

Biological Activity

D-Ala-Lys-AMCA hydrochloride is a synthetic compound recognized for its biological activity, particularly as a substrate for the proton-coupled oligopeptide transporter 1 (PEPT1). This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C21_{21}H28_{28}N4_{4}O6_{6}
  • Molecular Weight : 432.47 g/mol
  • CAS Number : 375822-19-8
  • Solubility : Soluble in DMSO and saline solutions, with a concentration of ≥ 2.5 mg/mL .

This compound functions primarily as a substrate for PEPT1, facilitating the transport of peptides across cell membranes. Its ability to emit blue fluorescence allows for effective tracking during cellular studies. The compound has been shown to be actively transported into liver cancer cells (HCC) and Caco-2 cells, which are commonly used as models for intestinal absorption studies .

Transport Mechanism

The uptake of this compound in cells is characterized by:

  • Concentration Dependence : The transport is significantly influenced by the concentration of the compound.
  • Time Dependence : The rate of uptake increases over time, indicating an active transport mechanism.
  • Competitive Inhibition : The uptake can be inhibited by known PEPT1 substrates, confirming its role as a specific transporter substrate .

Case Studies and Research Findings

  • Liver Cancer Cells : Research indicates that this compound can be effectively transported into HCC cells (Bel-7402 and HepG2), which express higher levels of PEPT1 compared to normal liver cells. This property suggests potential applications in targeted drug delivery systems for liver cancer therapy .
  • Fluorescence Analysis : The blue fluorescence emitted by D-Ala-Lys-AMCA allows researchers to visualize cellular uptake and localization in real-time. This characteristic is particularly useful in studies involving drug absorption and bioavailability .
  • Potential Therapeutic Applications : Given its selective uptake in cancer cells, this compound may serve as a vehicle for delivering chemotherapeutic agents specifically to tumors, enhancing treatment efficacy while minimizing systemic toxicity .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other peptide substrates:

CompoundPEPT1 SubstrateFluorescence EmissionTarget Cells
This compoundYesBlueLiver Cancer, Caco-2
Gly-SarYesGreenVarious
Ala-GlyYesRedIntestinal Cells

Q & A

Basic Research Questions

Q. What is the role of D-Ala-Lys-AMCA hydrochloride in studying PEPT1 activity, and how is its specificity validated?

this compound is a fluorophore-conjugated dipeptide derivative that serves as a substrate for the proton-coupled oligopeptide transporter 1 (PEPT1). Its blue fluorescence (excitation/emission: 350/460 nm) enables real-time visualization of PEPT1-mediated transport in cells like hepatocarcinoma and Caco-2 lines. To validate specificity:

  • Use competitive inhibitors (e.g., Gly-Sar, Gly-Gln, Gly-Gly-Gly) in pre-incubation experiments. A ≥50% reduction in fluorescence intensity confirms PEPT1-dependent uptake .
  • Perform parallel assays in colon tissues (negative control), where no fluorescence is expected due to PEPT1 absence .

Q. How should stock solutions of this compound be prepared for cellular uptake assays?

  • Solubility: Dissolve in water (100 mg/mL, 213.25 mM) or DMSO (14.71 mg/mL, 31.37 mM). For in vivo studies, use 10% DMSO + 90% SBE-β-CD in saline (≥2.5 mg/mL) .
  • Storage: Aliquot and store lyophilized powder at -20°C (stable for 3 years). Solutions in DMSO should be kept at -80°C (1-year stability) .
  • Working concentrations: Optimize between 25–150 µM for hepatocarcinoma cells, with incubation times of 15–180 minutes .

Advanced Research Questions

Q. How to design time-, pH-, and concentration-dependent uptake experiments for PEPT1 functional analysis?

  • Time-dependent uptake: Incubate cells with 25 µM D-Ala-Lys-AMCA at pH 6.0, and measure fluorescence at 0, 15, 30, 60, 120, and 180 minutes. Use a plate reader or fluorescence microscopy for quantification .
  • pH dependence: Test uptake at pH 5.4, 6.0, 7.4, and 8.4 (fixed 25 µM, 2-hour incubation). PEPT1 activity peaks at acidic pH (5.4–6.0) due to proton coupling .
  • Concentration kinetics: Use 25–150 µM D-Ala-Lys-AMCA at pH 6.0 for 2 hours. Fit data to Michaelis-Menten equations to calculate KmK_m and VmaxV_{max} .

Q. How to resolve discrepancies in D-Ala-Lys-AMCA transport efficiency between hepatocarcinoma cells and colon tissues?

  • Cell-type specificity: PEPT1 is highly expressed in hepatocarcinoma and Caco-2 cells but absent in normal colon tissues. Validate using immunohistochemistry (IHC) for PEPT1 protein in tissue microarrays .
  • Methodological controls: Include competitive inhibition assays (e.g., 10 mM Gly-Sar) to rule out non-specific uptake. Fluorescence in colon samples suggests assay artifacts (e.g., residual dye aggregation) .

Q. What experimental strategies differentiate PEPT1-mediated transport from passive diffusion or other transporters?

  • Temperature dependence: Perform uptake assays at 4°C (to inhibit active transport) vs. 37°C. A >70% reduction at 4°C confirms active transport .
  • Transporter silencing: Use siRNA or CRISPR-Cas9 to knock down PEPT1 in hepatocarcinoma cells. Compare D-Ala-Lys-AMCA uptake in wild-type vs. silenced lines .
  • Cross-inhibition: Test substrates of related transporters (e.g., PEPT2, PHT1) to assess selectivity .

Q. How to optimize fluorescence microscopy parameters for quantifying D-Ala-Lys-AMCA uptake?

  • Exposure settings: Use 350 nm excitation and 460 nm emission filters. Avoid photobleaching by limiting light exposure during imaging .
  • Quantitative analysis: Normalize fluorescence intensity to cell count (via DAPI staining) or protein concentration (Bradford assay). Report data as fluorescence units/µg protein .

Q. Data Contradiction and Validation

Q. Why do some studies report variable D-Ala-Lys-AMCA uptake in hepatocarcinoma cell lines?

  • Heterogeneity: Hepatocarcinoma cell lines (e.g., HepG2, Huh7) exhibit differential PEPT1 expression. Validate via qPCR or Western blot before uptake assays .
  • Experimental variables: Differences in pH (e.g., 6.0 vs. 7.4), incubation time, or serum-free vs. serum-containing media can alter transport kinetics .

Q. How to address inconsistencies in PEPT1 substrate specificity across studies?

  • Standardize inhibitors: Use structurally distinct inhibitors (e.g., dipeptides vs. tripeptides) at consistent concentrations (10–50 mM) .
  • Cross-validate with radiolabeled substrates: Compare D-Ala-Lys-AMCA uptake with 3^3H-Gly-Sar in parallel assays .

Q. Methodological Best Practices

Q. What are critical quality control steps for this compound in uptake assays?

  • Purity verification: Ensure >98.5% purity via HPLC (refer to Certificate of Analysis) .
  • Fluorescence stability: Test dye integrity after reconstitution by comparing fresh vs. aged (72-hour) solutions .

Q. How to adapt D-Ala-Lys-AMCA protocols for 3D cell cultures or patient-derived organoids?

  • Penetration optimization: Increase incubation time (up to 6 hours) and use lower agarose concentrations (0.5–1%) in Matrigel-based models .
  • Image analysis: Use z-stack confocal microscopy to quantify fluorescence across multiple tissue layers .

Properties

IUPAC Name

(2S)-6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-[[(2R)-2-aminopropanoyl]amino]hexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O6.ClH/c1-11-14-7-6-13(23)9-17(14)31-21(30)15(11)10-18(26)24-8-4-3-5-16(20(28)29)25-19(27)12(2)22;/h6-7,9,12,16H,3-5,8,10,22-23H2,1-2H3,(H,24,26)(H,25,27)(H,28,29);1H/t12-,16+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYFZQGMNMFDIC-KKJWGQAZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCC(C(=O)O)NC(=O)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H](C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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